molecular formula C21H16N2 B1680514 Renytoline CAS No. 1729-61-9

Renytoline

Katalognummer B1680514
CAS-Nummer: 1729-61-9
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Renytoline is a new anti-inflammatory agent in arthritis.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Blood Pressure Regulation

  • Background : The brain's renin-angiotensin system (RAS) significantly influences blood pressure and neuroprotection. Curcumin, quercetin, and saponin were examined for their effects on blood pressure, brain RAS, and the cholinergic system, using an angiotensin-converting enzyme inhibitor (ACEI) as a control.
  • Findings : Curcumin and saponin notably reduced blood pressure. Curcumin significantly inhibited the concentration and activity of ACE, angiotensin II levels, and ACE mRNA expression, while all phytochemicals increased acetylcholine concentration. Inhibition of acetylcholine esterase activity was also observed, pointing to potential neuroprotective effects (Kim, Kim, & Ha, 2019).

Efficacy of Nonpeptide Renin Inhibitors

  • Objective : The study aimed to discover nonpeptide renin inhibitors with improved oral absorption, bioavailability, and efficacy as antihypertensive agents.
  • Outcomes : New compounds were identified with higher intraduodenal bioavailabilities than previous inhibitors. These inhibitors, such as 41, 44, and 51, demonstrated substantial efficacy as hypotensive agents in animal models (Boyd et al., 1994).

Impact on Diabetic Retinopathy

  • Context : The renin-angiotensin system is emerging as a therapeutic target for diabetic retinopathy. This study investigated the effects of angiotensin-converting-enzyme inhibition and angiotensin AT1 receptor antagonism on retinal blood flow and vasodilation in diabetic rats.
  • Results : Treatment with either captopril or candesartan blocked the development of blood flow abnormalities in diabetic rats. Candesartan treatment restored acetylcholine-stimulated retinal blood flow response, suggesting potential benefits in treating diabetic retinopathy (Horio et al., 2003).

Therapeutic Effect on Airway Allergy

  • Study : The therapeutic effects of Renifolin F on airway allergy were evaluated in an ovalbumin-induced asthma mouse model.
  • Findings : Renifolin F attenuated airway hyper-reactivity and inflammation by inhibiting the regulation of inflammatory cytokines and microRNA-155 in the lung. This suggests its potential use in treating airway inflammation related to asthma (Yang et al., 2022).

Novel Direct Renin Inhibitors

  • Objective : The study focused on the discovery of SPH3127, a novel, highly potent, and orally active direct renin inhibitor (DRI), to address the challenges of unfavorable oral bioavailability in DRIs.
  • Outcomes : SPH3127 demonstrated higher bioavailability and more potent antihypertensive effects in preclinical models than aliskiren. It has also completed a phase II clinical trial for essential hypertension (Iijima et al., 2022).

Angiotensin II Receptor Blockers and Endothelial Dysfunction

  • Context : This study investigated whether treatment with angiotensin II type 1 receptor blockers (ARBs) improves endothelial and autonomic function in patients with metabolic syndrome.
  • Findings : ARB treatment improved impaired endothelial function and increased high-molecular-weight adiponectin levels. Telmisartan, in particular, exhibited more beneficial effects than candesartan, suggesting ARBs' role in managing hypertension and metabolic syndrome (Kishi et al., 2012).

Eigenschaften

IUPAC Name

4-(fluoren-9-ylidenemethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVTUUKKGNHVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169424
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renytoline

CAS RN

1729-61-9
Record name Renytoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renyfoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARANYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Renytoline
Reactant of Route 2
Reactant of Route 2
Renytoline
Reactant of Route 3
Reactant of Route 3
Renytoline
Reactant of Route 4
Renytoline
Reactant of Route 5
Reactant of Route 5
Renytoline
Reactant of Route 6
Renytoline

Citations

For This Compound
3
Citations
AF Harms, W Hespe, WT Nauta, RF Rekker… - Drug …, 1975 - books.google.com
Diphenhydramine derivatives: through manipulation toward design Page 20 Chapter 1 Diphenhydramine Derivatives: Through Manipulation toward Design I. II. III. IV. AF Harms, W. …
Number of citations: 46 books.google.com
FA Navarro - Med Clín (Barc), 1995 - sirio.ua.es
La primera mención a una futura denominación oficial española, distinta de la DCI, la encontramos en la Ley General de Sanidad de 1986, en cuyo artículo 97 se comenta brevemente:“…
Number of citations: 12 sirio.ua.es
戸部満寿夫, 竹内節弥 - ファルマシア, 1965 - jstage.jst.go.jp
(発赤), tumor(腫脹), calor(熱), dolor (疼痛) の 4 つ を掲げた こ とに よ っ て, その 概念は 一 層は っ きりした. すなわ ち 組織の 充血, 浮睡お よ び そ れ らに よ る 局所神経 の 圧迫に よ る 疼痛, さ …
Number of citations: 3 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.